N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

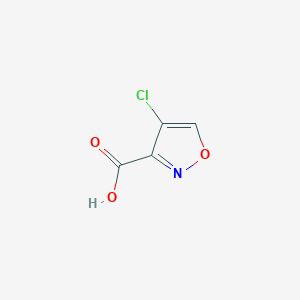

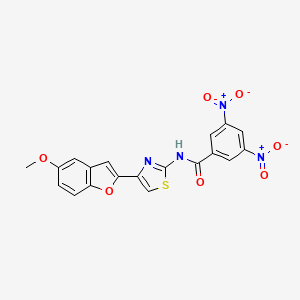

N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide, also known as 4'-fluoro-3'-thio-piperidinyl-carboxylic acid amide, is a synthetic compound that has gained significant attention in scientific research. This compound is a piperidine derivative with a thiophene-3-carboxamide moiety and a fluorophenyl group. It has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction.

Aplicaciones Científicas De Investigación

1. Cancer Research

N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide is part of a class of compounds known for their potential in cancer research. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, a related class, have been identified as potent and selective Met kinase inhibitors. These compounds, including analogues like BMS-777607, have shown promising results in inhibiting tumor growth in Met-dependent human gastric carcinoma models, leading to their advancement into clinical trials (Schroeder et al., 2009).

2. Anti-Angiogenic Properties

Another application of similar compounds is in the field of anti-angiogenesis, which is crucial for limiting tumor growth. Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. These derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents (Kambappa et al., 2017).

3. Motilin Receptor Agonist Research

Compounds like N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) demonstrate the utility of this class in gastroenterology research. GSK962040, as a novel small molecule motilin receptor agonist, has shown efficacy in potentiating neuronal-mediated contractions of isolated gastric antrum tissue. This compound’s promising pharmacokinetic profiles have led to its selection for further developmental studies (Westaway et al., 2009).

4. Orexin Receptor Antagonist Research

The compound N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist being developed for insomnia treatment. Its metabolism, disposition, and the identification of its principal circulating components in plasma have been thoroughly studied, providing valuable insights into the pharmacokinetics of such compounds (Renzulli et al., 2011).

5. Neurotransmitter Release and Reuptake Inhibition

Diphenylbutylpiperazinepyridyl derivatives, which are structurally related, have been evaluated for their effects on neurotransmitter release and reuptake. These compounds, including FG5865 and FG5891, have shown potent inhibitory action on the uptake of neurotransmitters like serotonin, noradrenaline, and dopamine in rat synaptosomes. Additionally, they have displayed varying degrees of serotonin and dopamine release induction in perfused frontal cortical and striatal tissue (Pettersson, 1995).

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2S/c19-15-1-3-16(4-2-15)21-18(24)22-8-5-13(6-9-22)11-20-17(23)14-7-10-25-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYSEZYKUBPPTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2468503.png)

![6-((5Z)-5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B2468506.png)

![2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2468507.png)

![N,N-Dimethyl-4-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carbonyl]benzenesulfonamide](/img/structure/B2468509.png)